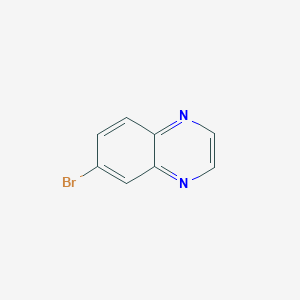

6-Bromoquinoxaline

Cat. No. B1268447

Key on ui cas rn:

50998-17-9

M. Wt: 209.04 g/mol

InChI Key: NOYFLUFQGFNMRB-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07405299B2

Procedure details

Add THF (2.2 mL) to 6-bromo-quinoxaline (Yamamoto, T. et al., J. Am. Chem. Soc. 1996, 118, 3930-3936; 219 mg, 1.05 mmol) and purge the solution with nitrogen for 10 min. Add tris(dibenzylideneacetone)dipalladium(0) (80 mg, 0.087 mmol) and bis(1,2-bis(diphenylphosphino)ethane)palladium(0) (78 mg, 0.087 mmol), purge the reaction with nitrogen for 2 min, and stir the reaction at room temperature for 20 min. Add (2-pyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-boronic acid (Preparation 5; 200 mg, 0.87 mmol) in 1:1 DMF/THF (2 mL each) and stir for 10 min. Add 2.0M aqueous potassium carbonate (1.04 mL, 2.1 mmol) and heat the reaction to 65° C. Add additional tris(dibenzylideneacetone)dipalladium(0) (80 mg, 0.087 mmol) after 1 h and 3 h. Stir the reaction at 65° C. for 18 h, filter through Celite® with methanol/chloroform, and concentrate in vacuo. Purify by flash column chromatography followed by reverse-phase preparative HPLC. Concentrate the pure fractions from the preparative HPLC in vacuo, take up in methanol, treat with MP-carbonate beads, filter, and concentrate in vacuo to provide the title compound (82 mg, 30%) as a clear, colorless oil. MS ESI+ m/e 314 (M+1). 1H NMR (CDCl3) δ 8.86 (m, 3H), 8.11 (m, 1H), 8.05 (m, 2H), 7.79 (m, 2H), 7.47 (m, 1H), 4.33 (m, 2H), 3.11 (m, 2H), 2.72 (m, 2H). HPLC: 98.5%, Rt=13.61 min. TLC (SiO2): Rf0.3 (1:3 [80:18:2 chloroform/methanol/concentrated aqueous ammonium hydroxide]/dichloromethane).

Name

(2-pyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-boronic acid

Quantity

200 mg

Type

reactant

Reaction Step Two

Name

DMF THF

Quantity

2 mL

Type

solvent

Reaction Step Two

[Compound]

Name

bis(1,2-bis(diphenylphosphino)ethane)palladium(0)

Quantity

78 mg

Type

reactant

Reaction Step Four

Name

Yield

30%

Identifiers

|

REACTION_CXSMILES

|

C1COCC1.Br[C:7]1[CH:8]=[C:9]2[C:14](=[CH:15][CH:16]=1)[N:13]=[CH:12][CH:11]=[N:10]2.[N:17]1[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=1[C:23]1[C:24](B(O)O)=[C:25]2[CH2:30][CH2:29][CH2:28][N:26]2[N:27]=1.C(=O)([O-])[O-].[K+].[K+]>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].CN(C=O)C.C1COCC1>[N:17]1[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=1[C:23]1[C:24]([C:7]2[CH:8]=[C:9]3[C:14](=[CH:15][CH:16]=2)[N:13]=[CH:12][CH:11]=[N:10]3)=[C:25]2[CH2:30][CH2:29][CH2:28][N:26]2[N:27]=1 |f:3.4.5,6.7.8.9.10,11.12|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

2.2 mL

|

|

Type

|

reactant

|

|

Smiles

|

C1CCOC1

|

|

Name

|

|

|

Quantity

|

219 mg

|

|

Type

|

reactant

|

|

Smiles

|

BrC=1C=C2N=CC=NC2=CC1

|

Step Two

|

Name

|

(2-pyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-boronic acid

|

|

Quantity

|

200 mg

|

|

Type

|

reactant

|

|

Smiles

|

N1=C(C=CC=C1)C=1C(=C2N(N1)CCC2)B(O)O

|

|

Name

|

DMF THF

|

|

Quantity

|

2 mL

|

|

Type

|

solvent

|

|

Smiles

|

CN(C)C=O.C1CCOC1

|

Step Three

|

Name

|

|

|

Quantity

|

1.04 mL

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])([O-])=O.[K+].[K+]

|

Step Four

[Compound]

|

Name

|

bis(1,2-bis(diphenylphosphino)ethane)palladium(0)

|

|

Quantity

|

78 mg

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

80 mg

|

|

Type

|

catalyst

|

|

Smiles

|

C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]

|

Step Five

|

Name

|

|

|

Quantity

|

80 mg

|

|

Type

|

catalyst

|

|

Smiles

|

C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stir

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

purge the solution with nitrogen for 10 min

|

|

Duration

|

10 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction with nitrogen for 2 min

|

|

Duration

|

2 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction at room temperature for 20 min

|

|

Duration

|

20 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heat

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction to 65° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

3 h

|

|

Duration

|

3 h

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

Stir

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction at 65° C. for 18 h

|

|

Duration

|

18 h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filter through Celite® with methanol/chloroform

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrate in vacuo

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Purify by flash column chromatography

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

Concentrate the pure fractions from the preparative HPLC in vacuo

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

treat with MP-carbonate beads

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filter

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrate in vacuo

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

N1=C(C=CC=C1)C=1C(=C2N(N1)CCC2)C=2C=C1N=CC=NC1=CC2

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 82 mg | |

| YIELD: PERCENTYIELD | 30% | |

| YIELD: CALCULATEDPERCENTYIELD | 30.1% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |